molecular formula C19H20N2O3 B5258491 (Z)-3-(diethylamino)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one

(Z)-3-(diethylamino)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one

Cat. No.: B5258491
M. Wt: 324.4 g/mol
InChI Key: ZEGWQQOFMWTNNR-JXAWBTAJSA-N
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Description

(Z)-3-(diethylamino)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one is an organic compound characterized by its unique structure, which includes a diethylamino group, a nitrophenyl group, and a phenylprop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(diethylamino)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then reacted with diethylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(diethylamino)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major products are typically oxides or hydroxyl derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: The products depend on the nucleophile used but generally result in substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(diethylamino)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the nitrophenyl group suggests possible interactions with biological targets, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it valuable in the synthesis of colorants and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(diethylamino)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the diethylamino group may interact with biological receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(dimethylamino)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
  • (Z)-3-(diethylamino)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
  • (Z)-3-(diethylamino)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

Uniqueness

(Z)-3-(diethylamino)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one is unique due to the presence of both the diethylamino and nitrophenyl groups

Properties

IUPAC Name

(Z)-3-(diethylamino)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-20(4-2)18(15-8-6-5-7-9-15)14-19(22)16-10-12-17(13-11-16)21(23)24/h5-14H,3-4H2,1-2H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGWQQOFMWTNNR-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=C\C(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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